Product packaging for Thieno[3,2-d]pyrimidine(Cat. No.:CAS No. 272-68-4)

Thieno[3,2-d]pyrimidine

カタログ番号: B1254671
CAS番号: 272-68-4
分子量: 136.18 g/mol
InChIキー: RBNBDIMXFJYDLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Thieno[3,2-d]pyrimidine is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a privileged pharmacophore for designing novel bioactive molecules . This compound serves as a key synthetic intermediate and core structure for developing potent, selective inhibitors against various therapeutic targets. Recent research highlights its prominent application in oncology. This compound derivatives have been successfully designed as highly potent and selective inhibitors of Cyclin-dependent kinase 7 (CDK7), demonstrating promising antitumor efficacy in cellular models . The scaffold's versatility also enables the design of inhibitors for other kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAK), underscoring its broad utility in kinase-targeted drug discovery . Beyond oncology, this scaffold has been utilized to develop potent anti-inflammatory agents. Novel this compound derivatives have been identified as potent RIPK2 inhibitors, showing significant in vitro and in vivo efficacy in anti-inflammatory models, including protection against acute liver injury . Additional research applications include the development of selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are important targets in purinergic signaling . The rigid, planar structure of the this compound core allows it to fit effectively into the ATP-binding pockets of various kinases, facilitating strong target engagement . Its synthetic flexibility allows for extensive structural modifications, enabling researchers to fine-tune the properties of resulting compounds for optimal potency, selectivity, and pharmacokinetic profiles . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2S B1254671 Thieno[3,2-d]pyrimidine CAS No. 272-68-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-9-6-3-7-4-8-5(1)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNBDIMXFJYDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504083
Record name Thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-68-4
Record name Thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies for Thieno 3,2 D Pyrimidine Scaffolds and Derivatives

Classical Cyclization Approaches

Traditional methods for synthesizing the thieno[3,2-d]pyrimidine system predominantly rely on the cyclization of functionalized thiophene (B33073) precursors. These strategies are well-established and continue to be valuable for their reliability and access to a range of derivatives.

Cyclization of 3-Amino-thiophene-2-carboxylate Derivatives

A cornerstone in the synthesis of thieno[3,2-d]pyrimidin-4-ones is the use of 3-amino-thiophene-2-carboxylate derivatives. These versatile intermediates undergo cyclization reactions to form the pyrimidine (B1678525) ring fused to the thiophene core. The general approach involves reacting the aminothiophene with a suitable reagent that provides the necessary carbon atom to complete the pyrimidine ring.

One common strategy involves the reaction of 3-aminothiophene-2-carboxamides with various one-carbon electrophilic reagents. researchgate.net This method allows for the annulation of the pyrimidine ring onto the thieno[2,3-b]pyridine (B153569) core, demonstrating the versatility of aminothiophene precursors in constructing complex heterocyclic systems. researchgate.net The synthesis of the required 3-amino-thiophene-2-carboxylate starting materials is often achieved through well-established procedures like the Gewald reaction, which involves the multicomponent condensation of a ketone or aldehyde, a cyanoester, and elemental sulfur.

Reactions with One-Carbon Source Reagents (e.g., Formic Acid, Triethyl Orthoformate)

A frequent and effective method for the cyclization of 3-amino-thiophene-2-carboxylate derivatives involves the use of one-carbon source reagents. researchgate.net These reagents introduce the final carbon atom required to form the six-membered pyrimidine ring.

Formic Acid: The reaction of 2-amino-3-cyanothiophene derivatives with formic acid is a viable route to produce 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4-ones. In this process, the cyano group is first hydrolyzed to a primary amide, which then undergoes cyclization with formic acid. encyclopedia.pub

Triethyl Orthoformate: Triethyl orthoformate is another widely used one-carbon source. It reacts with 3-amino-thiophene-2-carboxylate derivatives, often in the presence of a primary amine, to yield the corresponding this compound derivatives. researchgate.netencyclopedia.pub For instance, new derivatives of condensed tetracyclic thieno[3,2-d]pyrimidines have been synthesized through the condensation of pyrano[4,3-b]thieno[3,2-e]pyridine carboxamides with triethyl orthoformate. ter-arkhiv.ru

Dimethylformamide Dimethylacetal (DMF-DMA): DMF-DMA also serves as an effective one-carbon source for the synthesis of thieno[3,2-d]pyrimidin-4-ones from 3-amino-thiophene-2-carboxylate precursors. researchgate.net

Modern Synthetic Methodologies

Contemporary synthetic chemistry has introduced more efficient and versatile methods for the construction of this compound derivatives. These modern approaches often focus on improving reaction conditions, diversifying the accessible structures, and adhering to the principles of green chemistry.

Multi-step Procedures for Diversified Derivatives

The development of multi-step synthetic sequences allows for the creation of a wide array of substituted this compound derivatives. These procedures offer precise control over the substitution pattern, enabling the synthesis of targeted molecules with specific properties.

For example, various this compound derivatives have been synthesized by treating different secondary amines through an aromatic nucleophilic substitution (SNAr) reaction, followed by a Suzuki reaction with aryl and heteroaryl boronic acids. nih.gov This sequential approach facilitates the introduction of diverse substituents at different positions of the this compound scaffold. nih.gov A bis-Suzuki coupling has also been employed to generate bis-aryl thienopyrimidine derivatives. nih.gov

Another strategy involves the synthesis of 2,6-substituted this compound derivatives. mdpi.com This multi-step process can start from a substituted thiophene, which is then cyclized to form the this compound core. Subsequent functionalization at the 2 and 6 positions allows for the introduction of various groups, leading to a library of diversified derivatives. mdpi.com

One-Pot Solvent-Free Reactions for Thienopyrimidine-Derivative Production

In the quest for more efficient and environmentally friendly synthetic methods, one-pot, solvent-free reactions have gained significant attention. These reactions combine multiple synthetic steps into a single operation without the need for intermediate purification, and the absence of a solvent reduces waste and potential environmental impact. semanticscholar.org

A notable example is the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[3,2-d]pyrimidin-4(3H)-one derivatives through a convenient one-pot, solvent-free reaction. mdpi.com This method provides wide access to a variety of thienopyrimidine derivatives by heating a suspension of an appropriate tetrazole in a corresponding amine. mdpi.com Similarly, a phosphorus oxychloride (POCl3) catalyzed, one-step, solvent-free synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substituted-thiophene-3-carbonitrile has been developed under both conventional heating and microwave irradiation. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including thieno[3,2-d]pyrimidines. These approaches aim to reduce the environmental impact of chemical processes by using safer solvents, reducing waste, and employing energy-efficient methods. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the synthesis of thieno[2,3-d]pyrimidines. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

The use of ultrasound is another green chemistry approach that has been applied to the synthesis of heterocyclic compounds. Ultrasound irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. Furthermore, one-pot, three-component reactions catalyzed by reusable and environmentally benign catalysts, such as tetra-n-butylammonium bromide (TBAB), represent a green approach to synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, a related class of compounds. scielo.org.mx

Functionalization of the this compound Core Structure

The functionalization of the this compound core is a critical aspect of medicinal chemistry, allowing for the modification of its physicochemical and pharmacological properties. The versatility of the this compound ring system allows for the introduction of various substituents at different positions, which can significantly impact biological activity. researchgate.net

The introduction of lipophilic groups to the this compound scaffold has been shown to enhance the anticancer activity of its derivatives. researchgate.netsemanticscholar.org This strategy is based on the principle that increased lipophilicity can facilitate the passive diffusion of compounds across cell membranes, thereby increasing their intracellular concentration and, consequently, their therapeutic effect. nih.gov

Research has demonstrated that incorporating a lipophilic cycloalkyl ring, such as a cyclohexyl group, into the thieno[2,3-d]pyrimidine (B153573) structure can lead to improved anticancer properties. researchgate.netsemanticscholar.org For instance, the synthesis of 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines as potential lipophilic antifolates has been developed. lmaleidykla.lt This involved the reductive amination of 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde with various anilines. lmaleidykla.lt

In a study focusing on dihydrofolate reductase (DHFR) inhibitors, exchanging a hydrophilic group with a lipophilic one, such as a dimethyl amino group or a fluorine atom, resulted in potent antitumor compounds. acs.org Specifically, the elongation of the R2 substituent at position 6 by replacing a methyl group with an ethyl group was found to increase the potency against DHFR by enhancing the lipophilicity of the inhibitors. nih.gov

Structure-activity relationship (SAR) studies on thieno[3,2-d]pyrimidin-4-amines as inhibitors of Mycobacterium tuberculosis Cyt-bd oxidase revealed that the introduction of lipophilic groups at the para position of a phenyl ring significantly improved potency. nih.gov For example, the para-OCF3 substituted compound showed lower IC50 values than the para-CF3 analogue. nih.gov Furthermore, the N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was identified as the most active compound in this series. nih.gov

Table 1: Examples of Lipophilic Groups and Their Effects

Lipophilic Group Position of Introduction Observed Effect Reference
Cyclohexyl Thiophene ring Increased anticancer activity researchgate.netsemanticscholar.org
Dimethyl amino --- Potent antitumor activity acs.org
Fluorine --- Potent antitumor activity acs.org
Ethyl Position 6 Increased potency against DHFR nih.gov
para-OCF3 Phenyl ring Improved potency as Cyt-bd oxidase inhibitors nih.gov

The incorporation of a diaryl urea (B33335) moiety into the this compound scaffold has been a successful strategy in the design of potent antitumor agents. nih.govscilit.com This moiety is a key structural feature of several multi-tyrosine kinase inhibitors, such as sorafenib. nih.gov

Two series of this compound derivatives containing a diaryl urea moiety were synthesized and evaluated for their biological activity, with most compounds showing good to excellent potency against four tested cancer cell lines. nih.gov In particular, compound 29a demonstrated significant antitumor activities with IC50 values of 0.081 µM, 0.058 µM, 0.18 µM, and 0.23 µM against H460, HT-29, MKN-45, and MDA-MB-231 cell lines, respectively. nih.gov

Structure-activity relationship (SAR) analyses indicated that compounds with mono-halogen groups at the 4-position on the terminal phenyl ring were more active. nih.gov The introduction of chlorine atoms at the 6,7-position of the this compound moiety led to a slight decrease in activity but increased selectivity against H460 and HT-29 cell lines. nih.gov

Another study reported the design and synthesis of a new thieno[2,3-d]pyrimidine-based urea derivative, KM6, which showed potential antitumor activity against both tamoxifen-sensitive and resistant breast cancer cell lines. nih.gov The synthesis involved the condensation of a diaryl urea derivative with 4-chloro-5,6,7,8-tetrahydrobenzo scilit.comnih.govthieno[2,3-d]pyrimidine. nih.gov Docking studies showed that the thieno[2,3-d]pyrimidine moiety of KM6 occupied the hinge region of the VEGFR-2 binding pocket, with the urea tail forming key hydrogen bonds. nih.gov

Introduction of Lipophilic Groups

Regioselectivity and Isomeric Control in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of thieno[3,2-d]pyrimidines, as the fusion of the thiophene and pyrimidine rings can result in different isomers, namely thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidines. researchgate.net The biological activity of these isomers can vary significantly.

The synthesis of thieno[3,2-d]pyrimidines is most commonly achieved starting from alkyl 3-aminothiophene-2-carboxylates. researchgate.net The C-N fragment required for the pyrimidine ring fusion is introduced either directly or in a stepwise manner. researchgate.net

In the synthesis of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, microwave irradiation has been shown to play a crucial role in determining the regioselectivity of the cyclization, leading to the formation of 7-amino isomers over 5-amino isomers. rsc.org This highlights the importance of reaction conditions in controlling isomeric outcomes.

For this compound-6-carboxamides, replacing the nitrogen atom at position 3 with a CH group resulted in a modest reduction in SIRT1/2/3 inhibition, while replacing the nitrogen at position 1 with a CH group led to more significant decreases in potency. acs.org This demonstrates the sensitivity of biological activity to the placement of heteroatoms within the core structure.

Synthetic Pathways for Specific this compound Analogues

Several synthetic routes have been developed for the preparation of 2-mercaptothieno[2,3-d]pyrimidine derivatives. One common approach involves the use of ethyl 2-aminothiophene-3-carboxylates as precursors. nih.gov For instance, derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized from these precursors to evaluate their cytotoxic activity. nih.gov

Another method involves the reaction of 2-amino-3-cyanothiophenes with carbon disulfide. For example, 2-amino-3-cyano-4,5-dimethylthiophene reacts with carbon disulfide in pyridine (B92270) to yield the corresponding 2-mercaptothieno[2,3-d]pyrimidine.

The synthesis of polynuclear heterocyclic compounds has been achieved from thieno[2,3-d]pyrimidine derivatives. mdpi.com For example, 2-hydrazino-5,6-dimethyl-3-methylthieno[2,3-d]pyrimidin-4-one reacted with carbon disulfide in ethanolic sodium hydroxide (B78521) to afford a mercaptothieno[3,2-e] nih.govscilit.comijacskros.comtriazolo[4,3-a]pyrimidine derivative. mdpi.com

A five-step synthesis has been developed for a series of N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/furan-2-carboxamide derivatives, starting from methyl 2-aminothiophene-3-carboxylate. ijacskros.com This procedure is noted for its mild reaction conditions and good yields. ijacskros.com The key steps involve the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the substituted amino group at the 4-position and subsequent acylation at the 2-amino group with thiophene or furan-2-carbonyl chloride. ijacskros.com

Table 2: Characterization Data for Selected N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/Furan-2-carboxamide Derivatives

Compound Molecular Formula ESI-MS (m/z) Reference
N-(4-(phenylamino)thieno[2,3-d]pyrimidin-2-yl)thiophene-2-carboxamide (8b) C17H12N4OS2 375 [M+Na]+ ijacskros.com
N-(4-(4-(trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidin-2-yl)furan-2-carboxamide (8g) C18H11F3N4O3S 421 [M+H]+ ijacskros.com

Structure Activity Relationship Sar Studies of Thieno 3,2 D Pyrimidine Derivatives

General Principles of Thienopyrimidine SAR

The thieno[3,2-d]pyrimidine core is frequently essential for the biological activity of its derivatives. In many cases, this scaffold serves as the foundational anchor that correctly orients functional groups within the binding site of a target protein. For instance, in a series of sirtuin inhibitors, the this compound-6-carboxamide was identified as the preferred core scaffold, critical for the chemotype's inhibitory function. acs.org The thiophene (B33073) portion of the scaffold can provide beneficial hydrophobic interactions; in the development of Focal Adhesion Kinase (FAK) inhibitors, the hydrophobic thiophene moiety was designed to mimic the trifluoromethyl group of a known inhibitor. researchgate.net

Impact of Substituent Variations on Biological Activities

Systematic modifications of the this compound skeleton have elucidated the roles of different substituents in modulating biological activity.

Substituents on the thiophene ring play a significant role in tuning the potency and selectivity of this compound derivatives. The introduction of lipophilic groups, such as cycloalkyl rings, has been reported to enhance anticancer activity. researchgate.net While much of this research focuses on the isomeric thieno[2,3-d]pyrimidine (B153573), the principles are often transferable. In that series, compounds featuring a cyclohexyl moiety on the thiophene core generally exhibit greater activity compared to those with a phenyl group. mdpi.com The position of substitution is also critical; the addition of a methyl group at the 7-position of the this compound core led to a 4- to 12-fold reduction in activity for SIRT1/2/3 inhibitors. acs.org

The pyrimidine (B1678525) ring offers multiple positions for substitution, with the C2 and C4 positions being the most commonly modified to modulate biological effects.

The C4 position is particularly crucial. In one series of halogenated thieno[3,2-d]pyrimidines, a chlorine atom at the C4-position was found to be essential for antiproliferative activity. nih.gov Replacing this 4-Cl with hydrogen, an amino group, or a triazole group resulted in a complete loss of cytotoxic effects. nih.gov In other contexts, attaching different groups via a C4-amino linker has been a successful strategy. For the inhibition of phosphodiesterase 4 (PDE4), derivatives with 4-benzylamino and 4-cyclohexylamino groups were investigated to optimize activity. acs.org

The C2 position is another key site for modification. For FAK inhibitors, introducing a 2-pyridinyl group was found to be a potent modification. bktimes.net The nature of the substituent at C2 can fine-tune the molecule's interaction with its target. For PDE4 inhibitors, varying the length of an alkyl chain at the C2 position was a key part of the optimization process. acs.org

An amino group, typically at the C4 position, often serves as a critical linker to connect the this compound core to larger side chains that occupy specific pockets in the target enzyme. The nature of this linker and the groups attached to it are paramount for activity. For sirtuin inhibitors, a derivative featuring a 4-(2-aminoethyl)piperidine substituent at the C4 position was potent, but replacing this with a simple piperidine (B6355638) group caused a dramatic reduction in inhibitory activity, demonstrating the importance of the entire side chain linked through the amino group. acs.org Similarly, in the development of PDE4 inhibitors, the investigation of changes to this amino linkage was a central aspect of the SAR study. acs.org

Influence of Pyrimidine Side Chain Variations

SAR in Specific Therapeutic Areas

The this compound scaffold is a cornerstone in the development of anticancer agents, particularly kinase inhibitors. nih.govnih.gov Extensive SAR studies have led to the discovery of potent inhibitors for a variety of cancer-related targets.

For inhibitors of Enhancer of Zeste Homolog 2 (EZH2), SAR studies indicated that incorporating a piperidine-2,6-dione moiety at one position and a benzyl-linked morpholine (B109124) at another was beneficial for improving antitumor activity against lymphoma cell lines. rsc.org One of the most promising compounds from this study, 12e , showed significant potency. rsc.org

Antiproliferative Activity of EZH2 Inhibitor 12e
CompoundSU-DHL-6 IC₅₀ (μM)WSU-DLCL-2 IC₅₀ (μM)K562 IC₅₀ (μM)
12e0.550.951.68

In the pursuit of dual Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, intensive SAR studies led to the optimization of substituents at the R1 and R2 positions. bktimes.net A 3,4,5-trimethoxyaniline (B125895) group at R1 was used in initial studies, but it was found that a 2-pyridinyl group at R1 (Compound 9 ) provided an 11-fold enhancement in potency. bktimes.net Further optimization led to the selection of a 3-(N-methylsulfonamido)phenyl group as the optimal R2 substituent. bktimes.net

FAK Inhibitory Activity of this compound Derivatives
CompoundR1 GroupR2 GroupFAK IC₅₀ (nM)
10a (analogue)3,4,5-trimethoxyphenyl2-pyridinyl200
92-pyridinyl3,4,5-trimethoxyphenyl18
113-pyridinyl3,4,5-trimethoxyphenyl26

For Janus Kinase 1 (JAK1) inhibitors, a scaffold morphing strategy was used to design novel this compound derivatives. nih.gov Through these efforts, compounds 25 and 46 were identified as having improved selectivity for JAK1 over other JAK family members. nih.gov Notably, compound 46 showed four times the enzymatic activity against JAK1 compared to the initial lead compound. nih.gov

Enzymatic Activity of this compound JAK1 Inhibitors
CompoundJAK1 IC₅₀ (μM)
9 (AZD4205)0.088
460.022

These examples underscore the power of SAR studies to systematically refine the this compound scaffold, transforming initial hits into highly potent and selective drug candidates for cancer therapy.

Anti-infectious Activity and SAR Trends

This compound derivatives have demonstrated notable potential as anti-infectious agents, exhibiting antibacterial, antifungal, antiviral, and antiparasitic properties. nih.govibmmpeptide.comresearchgate.net The structural versatility of the this compound core allows for modifications at various positions, significantly influencing its anti-infective efficacy.

Antimalarial Activity:

A significant body of research has focused on the development of this compound derivatives as antimalarial agents, particularly against Plasmodium falciparum. mdpi.commdpi.com SAR studies have revealed key structural features that are crucial for their antiplasmodial activity. mdpi.commdpi.com

For instance, a series of 4-substituted this compound derivatives were synthesized and evaluated for their activity against both the erythrocytic and hepatic stages of Plasmodium. mdpi.comresearchgate.net Key findings from SAR studies include:

Substitution at position 2: A tert-butylamine (B42293) group at this position was found to be favorable for antiplasmodial activity. mdpi.com

Substitution at position 6: A p-tolyl group at this position helps maintain the desired activity. mdpi.com

Substitution at position 4: The introduction of various substituents at the 4-position through methods like nucleophilic aromatic substitution and palladium-catalyzed coupling reactions has led to the identification of compounds with significant in vitro activity against both blood and liver stages of the parasite. mdpi.com

One notable compound, Gamhepathiopine , a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, has shown activity against both sexual and asexual stages of the parasite. researchgate.net Further modifications at the 4-position of this lead compound have yielded derivatives with enhanced potency. mdpi.com

Table 1: SAR of this compound Derivatives as Antimalarial Agents

Antiviral Activity:

This compound derivatives have also been investigated as potential antiviral agents, particularly as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org A series of piperidine-substituted thiophene[3,2-d]pyrimidines demonstrated broad-spectrum activity against wild-type and mutant HIV-1 strains. acs.org The most potent compound from this series exhibited low nanomolar efficacy and a high selectivity index. acs.org

Anti-inflammatory and CNS Protective Agents

The this compound scaffold is a promising framework for developing agents with anti-inflammatory and central nervous system (CNS) protective properties. nih.govingentaconnect.combenthamdirect.com

Anti-inflammatory Activity:

Derivatives of this compound have shown significant anti-inflammatory effects. Some compounds have been found to inhibit cyclooxygenase-2 (COX-2) with IC50 values comparable to the standard drug celecoxib (B62257). The anti-inflammatory action is attributed to the structural features that allow for interaction with COX enzymes. For example, a series of tetrahydrobenzo nih.govthieno[2,3-d]pyrimidine derivatives showed significant inhibition of inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. mdpi.com

Key SAR findings for anti-inflammatory activity include:

Electron-donating groups, such as a chloromethyl group or a pyridine (B92270) ring at the 2-position, can enhance anti-inflammatory activity. mdpi.com

Furthermore, some benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives have been identified as selective COX-2 inhibitors. researchgate.net

CNS Protective Agents:

This compound derivatives have been explored for their potential in treating neurodegenerative diseases. vulcanchem.com For instance, 2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)this compound has been shown to reduce tau hyperphosphorylation in neuronal models of Alzheimer's disease. vulcanchem.com

SAR studies on analogous compounds have revealed that:

Position 2: Electron-withdrawing groups can enhance kinase binding, while bulkier groups may reduce activity. vulcanchem.com

Position 4: Fluorination of the pyrrolidine (B122466) ring improves potency and selectivity. vulcanchem.com

Position 6: Methyl substitution can increase metabolic stability without compromising activity. vulcanchem.com

Additionally, certain 4-arylthis compound derivatives have been studied as antagonists for adenosine (B11128) A1 and A2A receptors, which are targets in Parkinson's disease research. worldscientific.comresearchgate.networldscientific.com

Computational Approaches in SAR Elucidation

Computational methods play a crucial role in understanding the structure-activity relationships of this compound derivatives by elucidating their binding mechanisms and predicting their biological activities.

Molecular Docking for Elucidating Molecular Mechanisms

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net This method has been extensively used to understand the molecular mechanisms of this compound derivatives. researchgate.netnih.gov

Anti-inflammatory and Anticancer Agents: Docking studies have been performed on this compound amino derivatives to predict their binding to proteins involved in inflammation and cancer. researchgate.net These studies have shown that the synthesized compounds fit well into the active sites of their target proteins, indicating their potential as therapeutic agents. researchgate.net

Sirtuin Inhibitors: The binding of this compound-6-carboxamides to sirtuin (SIRT) enzymes, which are targets for metabolic and neurodegenerative disorders, has been elucidated through X-ray crystallography and molecular docking. acs.org These studies revealed that the this compound core engages in π-stacking interactions with a phenylalanine residue in the active site, and the pyrimidine nitrogens form hydrogen bonds that enhance inhibitory activity. acs.org

FAK and FLT3 Inhibitors: Molecular docking has been instrumental in the identification of this compound derivatives as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), which are implicated in cancer. acs.org

HIV-1 NNRTIs: Docking studies of piperidine-substituted thiophene[3,2-d]pyrimidines have provided valuable insights into their binding with the HIV-1 reverse transcriptase enzyme, aiding in the design of more potent inhibitors. acs.org

Table 2: Molecular Docking Applications for this compound Derivatives

QSAR Modeling in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.netnih.gov This method is used to predict the activity of new compounds and to optimize lead structures.

Antitumor Agents: 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for 2-hydrazinyl-4-morpholinothis compound derivatives to understand their cytotoxic activities against cancer cell lines. nih.gov These models have helped in the rational design of novel thienopyrimidines with enhanced potency. nih.gov

Antiparkinson's Agents: QSAR studies on 4-arylthis compound derivatives have been conducted to evaluate their antagonist activity against adenosine A1 and A2A receptors. worldscientific.comresearchgate.networldscientific.com These models have identified key molecular descriptors that are important for their activity. worldscientific.comresearchgate.net

Antimicrobial Agents: QSAR studies have also been applied to thienopyrimidine derivatives to predict their antimicrobial activity. researchgate.net

Cholesterol Inhibitors: 2D and 3D-QSAR analyses of thieno[3,2-d]pyrimidines have been used to model their activity against cholesterol. benthamdirect.com These studies revealed that steric and electrostatic effects are primary determinants of binding affinity. benthamdirect.com

Table 3: Chemical Compounds Mentioned

Pharmacological and Biological Activities of Thieno 3,2 D Pyrimidine Derivatives

Anticancer Activities and Mechanisms of Action

Thieno[3,2-d]pyrimidine derivatives have demonstrated notable potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. nih.govjst.go.jp

A primary mechanism by which thieno[3,2-d]pyrimidines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. jst.go.jp

EGFR, VEGFR-2, and PDGFRβ: Certain this compound analogs have been identified as dual inhibitors of receptor tyrosine kinases (RTKs) and microtubule polymerization. aacrjournals.org For instance, specific 4-N-substituted thieno[3,2-d]pyrimidines demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). aacrjournals.org One derivative, compound 6g , a 4-(3′,4′,5′-trimethoxyanilino)-6-(p-tolyl)this compound, was found to inhibit EGFR with a half-maximal inhibitory concentration (IC₅₀) of 30 nM. acs.org Another study highlighted a thieno[2,3-d]pyrimidine (B153573) derivative, compound 17f , as a potent VEGFR-2 inhibitor. nih.gov

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade for cell growth and survival, and its inhibition is a key strategy in cancer therapy. nih.gov this compound derivatives have been designed as dual PI3K/mTOR inhibitors. nih.govscilit.com For example, Pictilisib (B1683980) (GDC-0941), a thieno[2,3-d]pyrimidine derivative, is a known PI3K inhibitor. mdpi.com Researchers have also synthesized novel this compound derivatives incorporating aroyl hydrazone or aryl hydrazide moieties to target this pathway. nih.gov

FAK and FLT3: Focal Adhesion Kinase (FAK) is often overexpressed in metastatic cancers. nih.gov A this compound derivative, designated as compound 26 , was identified as a potent dual inhibitor of FAK and FMS-like Tyrosine Kinase 3 (FLT3). nih.govacs.org This compound showed remarkable activity against drug-resistant FLT3 mutants. nih.govacs.org

Tpl2 Kinase: Thieno[3,2-d]pyrimidines have also been investigated as inhibitors of Tpl2 kinase, another important target in cancer therapy. scilit.com

The anticancer potential of this compound derivatives is further evidenced by their cytotoxic activity against a broad spectrum of human cancer cell lines.

Halogenated thieno[3,2-d]pyrimidines have shown antiproliferative activity against several cancer cell lines, including the mouse lymphocytic leukemia cell line L1210, human T-lymphoblastic leukemia (CEM), and human cervical adenocarcinoma (HeLa). nih.gov The presence of a chlorine atom at the C4-position was found to be crucial for this cytotoxic activity. nih.gov

Interactive Table: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Compound 4a MCF-7 0.00204 jst.go.jp
Compound 6b MDA-MB-231 5.91 tandfonline.com
Compound 6b MCF-7 7.16 tandfonline.com
Compound 17f HCT-116 2.80 nih.gov
Compound 17f HepG-2 4.10 nih.gov
Compound 8b PC-3 16.35 bohrium.com
Compound 8b HepG-2 8.24 bohrium.com
Compound 5a MDA-MB-435 Showed high activity mdpi.com
Compound 6g Various Single- or double-digit nM range acs.org
Compound 10w MCF-7 Potent growth inhibition bohrium.com

| Compound 10w | MDA-MB-453 | Potent growth inhibition | bohrium.com |

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.

Apoptosis Induction: Several studies have demonstrated the ability of these compounds to trigger apoptosis. For instance, two active halogenated this compound compounds were found to induce apoptosis in the leukemia L1210 cell line. nih.gov Another study showed that a specific thieno-pyrimidine derivative, compound 6b , induced 57.20% early apoptosis in MDA-231 breast cancer cells. tandfonline.com The dual FAK and FLT3 inhibitor, compound 26 , was also shown to be superior to a reference compound in inducing apoptosis. nih.govacs.org

Cell Cycle Arrest: this compound derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For example, 2,4-dichloro[3,2-d]pyrimidine was observed to cause G2/M phase arrest in MDA-MB-231 breast cancer cells. nih.gov Similarly, compound 6b was found to cause cell cycle arrest at the G1 phase. tandfonline.com Another thieno[2,3-d]pyrimidine derivative, compound 8b , was reported to induce G2-M phase arrest in HepG2 cells. bohrium.com

Beyond their effects on cultured cells, this compound derivatives have shown efficacy in preclinical models of cancer, demonstrating their potential to inhibit tumor growth and the spread of cancer to other parts of the body (metastasis).

Inhibition of Tumor Growth: The dual FAK/FLT3 inhibitor, compound 26 , demonstrated a reduction in tumor burden in an MDA-MB-231 xenograft mouse model and caused tumor regression in an MV4-11 xenograft mouse model, suggesting its potential against acute myeloid leukemia (AML). nih.govacs.org

Inhibition of Metastasis: Metastasis is a major cause of cancer-related mortality. nih.gov Compound 26 was also shown to remarkably prevent the metastasis of orthotopic tumors to lymph nodes in an orthotopic mouse model using MDA-MB-231 cells. nih.govacs.org This highlights the potential of this compound derivatives in targeting the invasive properties of cancer. acs.org Additionally, thieno-pyrimidine derivatives that inhibit VEGFR-2 can prevent angiogenesis, a critical process for tumor growth and metastasis. nih.govtandfonline.com

Induction of Apoptosis and Cell Cycle Arrest

Anti-infectious Activities

In addition to their anticancer properties, this compound derivatives have been investigated for their potential to combat infectious diseases, particularly as antibacterial agents. nih.govinnovareacademics.in

This compound derivatives have shown promising activity against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Several thieno[2,3-d]pyrimidinedione derivatives have demonstrated significant antibacterial activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov One study reported that newly synthesized thieno[2,3-d]pyrimidine derivatives showed strong antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

Gram-Negative Bacteria: While some derivatives show weaker activity against Gram-negative bacteria, certain compounds have demonstrated efficacy. nih.gov For example, some thieno[2,3-d]pyrimidine hybrids exhibited strong activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov Another study also reported the screening of thieno[2,3-d]pyrimidine derivatives against these Gram-negative bacteria. innovareacademics.in

Interactive Table: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound/Derivative Bacterial Strain Activity Reference
Compounds 1 and 2 Gram-positive bacteria (MRSA, VRSA, VISA, VRE) MIC values in the 2–16 mg/L range nih.gov
Compounds 9a, 9e, 10a, 10b Staphylococcus aureus Strong activity nih.gov
Compounds 9a, 9e, 10a, 10b Bacillus subtilis Strong activity nih.gov
Compounds 9a, 9e, 10a, 10b Escherichia coli Strong activity nih.gov

| Compounds 9a, 9e, 10a, 10b | Pseudomonas aeruginosa | Strong activity | nih.gov |

Antifungal Efficacy (e.g., Aspergillus niger, Candida albicans)

Several series of this compound derivatives have been synthesized and evaluated for their ability to combat fungal infections. Studies have shown their efficacy against common fungal pathogens such as Aspergillus niger and Candida albicans. proquest.comajrconline.orgi-scholar.in

In one study, a series of 4-Substituted/Heterocyclic-N-(4-thiomorpholinothieno[3,2-d]pyrimidin-2-yl)benzamide derivatives were synthesized and screened for antifungal activity. proquest.comajrconline.org Among the tested compounds, derivatives labeled 8j , 8i , 8e , and 8f were identified as having good activity against both A. niger and C. albicans when compared to the standard drug Fluconazole. ajrconline.orgi-scholar.in

Further research into halogenated thieno[3,2-d]pyrimidines revealed that these compounds also possess antifungal properties. nih.gov Specifically, 2,4-dichloro-thieno[3,2-d]pyrimidine (1 ) and its bromo analogue (2 ) were tested. nih.gov While both showed activity, the bromo derivative 2 was found to be more selective towards fungi and demonstrated 2 to 5 times greater potency than compound 1 . nih.gov Another study highlighted that compound 8c , a spiro-condensed this compound, exhibited higher antifungal activity with a Minimum Inhibitory Concentration (MIC) of 1-2 μmol/mL compared to the standard drug ketoconazole (B1673606) (MIC 2-3 μmol/mL). nih.gov

Antifungal Activity of this compound Derivatives
CompoundFungal StrainsObserved ActivitySource
8j, 8i, 8e, 8fAspergillus niger, Candida albicansReported as having "good activity" compared to Fluconazole. proquest.comajrconline.org
Halogenated this compound (2)FungiShowed 2-5 times more potency than its chloro-analogue (1). nih.gov
Compound 8cFungiDemonstrated higher activity (MIC 1-2 μmol/mL) than ketoconazole. nih.gov

Antiviral Potency

The this compound scaffold has been extensively investigated for its antiviral properties, particularly as a source of inhibitors for the human immunodeficiency virus type 1 (HIV-1). acs.orgmdpi.com Many derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical class of anti-HIV drugs. acs.orgmdpi.comacs.org

Researchers have designed and synthesized numerous this compound derivatives aimed at improving potency and overcoming drug resistance. acs.org For instance, sulfonamide compounds 9b and 9d were identified as highly potent inhibitors of wild-type HIV-1, with EC50 values of 9.2 nM and 7.1 nM, respectively. acs.org These compounds also showed effectiveness against mutant strains like K103N and E138K. acs.org Another study identified compound 5k as a powerful inhibitor against both wild-type HIV-1 and a panel of NNRTI-resistant strains, with EC50 values ranging from 0.042 µM to 7.530 µM. mdpi.com

Further modifications led to the development of compound 27 , which exhibited broad-spectrum activity with low nanomolar EC50 values against wild-type, single-mutant, and double-mutant HIV-1 strains. acs.org This compound was noted for having lower cytotoxicity and a very high selectivity index. acs.org Beyond NNRTIs, other antiviral mechanisms have been explored. A novel N-hydroxy thienopyrimidine-2,3-dione chemotype was found to potently inhibit HIV-1 ribonuclease H (RNase H), an essential viral enzyme. osti.gov Within this series, analogue 11d was a nanomolar inhibitor of RNase H (IC50 = 0.04 μM) and showed decent antiviral potency in cell culture (EC50 = 7.4 μM). osti.gov

Antiviral Activity of this compound Derivatives against HIV-1
CompoundTargetActivity (EC50/IC50)Source
9bHIV-1 RT9.2 nM (EC50) acs.org
9dHIV-1 RT7.1 nM (EC50) acs.org
5kHIV-1 RT0.042 - 7.530 µM (EC50) mdpi.com
27HIV-1 RTLow nanomolar (EC50) acs.org
11dHIV-1 RNase H0.04 µM (IC50) / 7.4 µM (EC50) osti.gov

Antiprotozoal Efficacy

Thienopyrimidine derivatives, including the this compound isomer, are recognized for their potential as antiprotozoal agents. researchgate.netresearchgate.net This class of compounds has been investigated for activity against various protozoan parasites. For instance, thienopyrimidine sulphonamide hybrids have been designed and studied for their antiprotozoal effects. acs.org While the broader thienopyrimidine class has shown promise, detailed findings specifically for this compound derivatives against specific protozoa were not extensively detailed in the surveyed literature. researchgate.netresearchgate.net

Antituberculosis Activity

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and this compound derivatives have emerged as a promising scaffold. nih.gov These compounds have been shown to target essential processes in Mycobacterium tuberculosis.

One study reported that thieno[3,2-d]pyrimidin-4-amines act as inhibitors of cytochrome bd oxidase, a key component of the mycobacterial respiratory chain. nih.gov This inhibition leads to ATP depletion within the bacteria. nih.gov The most active compound from this series, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) , displayed potent activity with ATP IC50 values ranging from 6 to 18 μM against multiple mycobacterial strains, including M. tuberculosis. nih.gov Another study focusing on pyrimidine (B1678525) derivatives identified compound 5a as having potent activity against various strains of M. tuberculosis, including clinical drug-resistant variants, with minimum inhibitory concentration (MIC) values between 0.5 and 1.0 μg/mL. acs.org

Antituberculosis Activity of this compound Derivatives
CompoundTarget/OrganismObserved ActivitySource
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19)Mycobacterium tuberculosis (Cyt-bd oxidase)ATP IC50: 6 - 18 μM nih.gov
Compound 5aM. tuberculosis H37Ra, H37Rv, and clinical drug-resistant TBMIC: 0.5 - 1.0 μg/mL acs.org

Anti-inflammatory and Immunomodulatory Effects

This compound derivatives have demonstrated significant potential in modulating the immune system and producing anti-inflammatory effects. researchgate.netresearchgate.net This activity is often achieved through the inhibition of key signaling pathways and inflammatory mediators. acs.orglookchem.com

Inhibition of Inflammatory Mediators

The anti-inflammatory properties of thieno[3,2-d]pyrimidines are linked to their ability to inhibit sirtuins (SIRTs), a class of NAD+ dependent deacetylases that are considered targets for inflammatory disorders. acs.org Research has identified a class of this compound-6-carboxamide derivatives as potent, low nanomolar, pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.org Compounds such as 11a-d were confirmed as very potent pan-SIRT1/2/3 inhibitors. acs.org The core this compound-6-carboxamide scaffold was found to be critical for this inhibitory function. acs.org

Modulation of Immune Responses (e.g., JAK/STAT pathway inhibition)

A key mechanism for the immunomodulatory effects of thieno[3,2-d]pyrimidines is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. lookchem.comnih.gov This pathway is crucial for transducing signals from cytokines and growth factors, and its dysregulation is linked to immune diseases and cancer. lookchem.comfrontiersin.org

Specific this compound derivatives have been developed as potent and selective inhibitors of different JAK isoforms.

JAK1 Inhibition : A scaffold morphing strategy led to the identification of compound 24 as a potent and highly selective JAK1 inhibitor. nih.gov Further derivatives, 25 and 46 , showed even higher selectivity for JAK1 over JAK2 and JAK3 and demonstrated enhanced anti-proliferative activities in non-small cell lung cancer (NSCLC) cells by significantly inhibiting JAK1 signaling. nih.gov

JAK3 Inhibition : A class of thieno[3,2-d]pyrimidines featuring an acrylamide (B121943) group was synthesized as potent covalent JAK3 inhibitors. lookchem.com JAK3 is primarily expressed in hematopoietic cells and is a target for B-cell lymphoma. lookchem.comfrontiersin.org Compounds 9a and 9g were the most potent, with IC50 values of 1.9 nM and 1.8 nM, respectively. lookchem.com Compound 9a was shown to induce apoptosis in B lymphoma cells and prevent the JAK3-STAT3 signaling cascade. lookchem.com

This targeted inhibition of the JAK/STAT pathway highlights the significant potential of this compound derivatives as sophisticated immunomodulatory and anti-inflammatory agents. nih.govfrontiersin.org

Inhibition of JAK Isoforms by this compound Derivatives
CompoundTarget KinaseActivity (IC50)Therapeutic PotentialSource
24, 25, 46JAK1Potent and highly selectiveNon-small cell lung cancer nih.gov
9aJAK31.9 nMB-cell lymphoma lookchem.com
9gJAK31.8 nMB-cell lymphoma lookchem.com

Central Nervous System (CNS) Protective Activities

This compound derivatives have been investigated for their potential in treating central nervous system disorders. ingentaconnect.comnih.govbenthamdirect.com Research in this area has highlighted their promise as neuroprotective agents. For instance, a series of S-substituted tetrahydrobenzothienopyrimidines, designed based on the scaffold of donepezil, were synthesized and evaluated for their potential in managing Alzheimer's disease. nih.gov These compounds were assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's. nih.gov

One particular derivative, compound 6b , which integrates a phenylpiperazine moiety with a thienopyrimidone scaffold through a two-atom spacer, demonstrated potent dual inhibition of both AChE and BuChE. nih.gov Furthermore, it exhibited a stronger inhibitory effect on amyloid-beta (Aβ) aggregation than the established Alzheimer's drug, donepezil. nih.gov The antioxidant properties of these compounds were also noted, suggesting a multi-faceted approach to neuroprotection. nih.gov

Table 1: CNS Protective Activities of Selected this compound Derivatives

CompoundTargetActivityKey Findings
6b AChE, BuChE, Aβ aggregationInhibitorPotent dual inhibitor of AChE (IC₅₀ = 0.07 µM) and BuChE (IC₅₀ = 0.059 µM); stronger Aβ aggregation inhibition than donepezil. nih.gov
4b AChEInhibitorProminent AChE inhibitory action comparable to donepezil. nih.gov
8b AChE, Aβ aggregationInhibitorProminent AChE inhibitory action comparable to donepezil; stronger Aβ aggregation inhibition than donepezil. nih.gov

Antidiabetic Potential

The antidiabetic potential of this compound derivatives has been a significant area of research. ingentaconnect.comnih.govbenthamdirect.com These compounds have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV) and as agonists of G-protein-coupled receptor 119 (GPR119), both of which are important targets in the treatment of type 2 diabetes. nih.govnih.govnih.gov

A series of new DPP-IV inhibitors were designed based on the structure of Alogliptin, utilizing a this compound scaffold. nih.gov These compounds demonstrated good inhibitory activity and selectivity for DPP-IV. nih.gov Notably, compound 10d exhibited subnanomolar inhibitory activity (IC₅₀ = 0.33 nM) and showed good efficacy in vivo. nih.gov

In another approach, this compound derivatives were developed as GPR119 agonists. nih.govnih.gov GPR119 activation enhances glucose-stimulated insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.gov The novel and potent GPR119 agonist, HG043 , demonstrated significant improvements in diabetic and obesity parameters in preclinical models, outperforming a known GPR119 agonist, MBX-2982. nih.gov Furthermore, HG043 showed synergistic glucose-lowering effects when combined with metformin (B114582) or sitagliptin. nih.gov Another representative derivative, compound 43 , from a series of sulfonylphenyl thieno[3,2-d]pyrimidines, also showed potent GPR119 agonistic activity and significantly improved glucose tolerance in rodents. nih.gov

Table 2: Antidiabetic Activity of this compound Derivatives

CompoundTargetMechanism of ActionKey Findings
10d DPP-IVInhibitionSubnanomolar DPP-IV inhibitory activity (IC₅₀ = 0.33 nM) and good in vivo efficacy. nih.gov
HG043 GPR119AgonistPotent agonistic activity for human GPR119; enhanced efficacy in stimulating incretin (B1656795) secretion compared to MBX-2982. nih.gov
Compound 43 GPR119AgonistPotent agonistic activity in cell-based assays; significantly improved glucose tolerance in mice and rats. nih.gov

Anti-osteoporosis Applications

This compound derivatives have also shown potential in the treatment of bone-resorptive diseases like osteoporosis. ingentaconnect.comnih.govbenthamdirect.com Research has focused on their ability to inhibit osteoclastogenesis, the process of bone cell differentiation and activation that leads to bone loss. plos.org

A thienopyrimidine compound, NSL-1406 , was found to inhibit the bone-resorbing function of osteoclasts, although this was associated with cytotoxic activity on these cells. plos.org In contrast, a newly synthesized pyrimidine derivative, OCLI-023 , demonstrated inhibitory action on both osteoclast differentiation and the resorbing activity of mature osteoclasts without significant cytotoxicity. plos.org This compound was shown to suppress the JNK and NF-κB signaling pathways, which are crucial for osteoclast function. plos.org In vivo studies also showed that OCLI-023 reduced alveolar bone loss. plos.org Additionally, patents have been filed for pharmaceutical compositions containing thieno[3,2-b]pyridine (B153574) derivatives for the prevention and treatment of osteoporosis. google.com

Table 3: Anti-osteoporosis Activity of a Thienopyrimidine Derivative

CompoundTarget/PathwayActivityKey Findings
OCLI-023 JNK and NF-κB signalingInhibition of osteoclastogenesis and bone resorptionSuppressed RANKL-induced osteoclast differentiation and resorbing activity of osteoclasts in vitro; reduced alveolar bone loss in vivo. plos.org
NSL-1406 Osteoclast functionInhibition of bone resorptionInhibits the bone-resorbing function of osteoclasts, associated with cytotoxicity. plos.org

Other Pharmacological Activities

Phosphodiesterase (PDE4) Inhibition

This compound derivatives have been extensively studied as selective inhibitors of phosphodiesterase type 4 (PDE4). acs.orgnih.govresearchgate.net PDE4 is a key enzyme in the inflammatory cascade and is a target for the treatment of asthma and chronic obstructive pulmonary disease (COPD). acs.orgnih.govacs.org

Researchers have designed and synthesized new thieno[3,2-d]pyrimidines based on the pharmacophore of nitraquazone. acs.orgnih.govresearchgate.net From these efforts, several potent and selective PDE4 inhibitors have been identified. acs.orgnih.gov For instance, 4-benzylamino-2-butylthis compound was a starting point for optimization. acs.orgnih.gov Further modifications led to the identification of compounds like 2-butyl-4-cyclohexylaminothis compound (33) , which showed an improved profile with good cell penetration. acs.orgnih.govresearchgate.net Another series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines (PTP) were also synthesized and tested as PDE4 inhibitors, with the gem-dimethylcycloalkyl moiety being a key structural element for higher affinity. acs.orgnih.govacs.org

Table 4: PDE4 Inhibitory Activity of Selected this compound Derivatives

CompoundSelectivityActivityKey Findings
2-butyl-4-cyclohexylaminothis compound (33) Selective for PDE4 over PDE3Potentiation of cAMP accumulationGood activity in cAMP potentiation, indicating efficient cell penetration. acs.orgnih.govresearchgate.net
Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines (PTP series) N/APDE4 InhibitionThe gem-dimethylcycloalkyl moiety fused to the pyridine (B92270) ring was crucial for higher enzyme affinity. acs.orgnih.govacs.org

Antioxidant Properties

The antioxidant properties of this compound derivatives have been another area of active investigation. ekb.egmdpi.com Oxidative stress is implicated in the pathogenesis of various diseases, making antioxidants valuable therapeutic agents. ekb.egekb.eg

A study on a new series of cycloheptathiophene/thienopyrimidine derivatives reported that six out of fifteen synthesized compounds exhibited more significant antioxidant activity than the reference standard, ascorbic acid, as measured by the DPPH free radical scavenging method. ekb.egekb.eg Another study focused on tetrahydrobenzo nih.govekb.egthieno[2,3-d]pyrimidine derivatives as dual inhibitors of COX-2 and 15-LOX with potent antioxidant activity. nih.gov A heterodimer compound from this series showed the strongest suppressor activity against reactive oxygen species (ROS). nih.gov Furthermore, thienopyrimidine derivatives designed as multifunctional agents for Alzheimer's disease also displayed significant antioxidant activity. nih.gov

Table 5: Antioxidant Activity of this compound Derivatives

Compound SeriesAssayKey Findings
Cycloheptathiophene/thienopyrimidine derivativesDPPH radical scavengingSix compounds showed more significant antioxidant activity than ascorbic acid. ekb.egekb.eg
Tetrahydrobenzo nih.govekb.egthieno[2,3-d]pyrimidine heterodimerROS suppressionShowed the strongest suppressor activity against ROS. nih.gov
S-substituted tetrahydrobenzothienopyrimidinesOxygen radical absorbance capacityCompounds 4b , 6b , and 8b exhibited significant antioxidant activity. nih.gov

Analgesic Effects

Several studies have highlighted the analgesic effects of novel this compound derivatives. scirp.org These compounds have been evaluated for their pain-relieving properties, often in conjunction with anti-inflammatory activity.

One study reported the synthesis of novel benzothieno[2,3-d]pyrimidines, some of which showed considerable potent analgesic activity in experimental rats when compared to the reference drug tramadol. scirp.org Another investigation into nonacidic thiophene-based derivatives found that thienopyrimidine derivatives, specifically compounds 2b and 7a-d , exhibited the most potent analgesic activity, with higher efficacy than indomethacin (B1671933) and celecoxib (B62257) in in vivo tests. bohrium.com Furthermore, novel tricyclic and tetracyclic thienopyrimidines were synthesized, with compounds 6a-c and 9a-c showing more potent analgesic activity than the standard drug Diclofenac Sodium. researchgate.net

Table 6: Analgesic Activity of Selected this compound Derivatives

Compound(s)ComparisonKey Findings
Novel benzothino-pyrimidine derivativesTramadolShowed considerable potent analgesic activity. scirp.org
2b and 7a-d Indomethacin, CelecoxibShowed higher analgesic activity in in vivo tests. bohrium.com
6a-c and 9a-c Diclofenac SodiumExhibited more potent analgesic activity. researchgate.net

Computational and Theoretical Studies of Thieno 3,2 D Pyrimidine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in understanding how thieno[3,2-d]pyrimidine-based ligands interact with their biological targets at a molecular level. These techniques predict the preferred orientation of a ligand when bound to a receptor, estimate the strength of the interaction, and elucidate the structural basis for its biological activity.

Docking studies have been extensively used to predict the binding modes and affinities of this compound derivatives against a variety of protein targets, particularly kinases, which are often implicated in cancer and other diseases. These simulations reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are crucial for potent and selective inhibition.

For instance, a novel class of this compound-6-carboxamides was identified as potent pan-inhibitors of sirtuin enzymes (SIRT1, SIRT2, SIRT3). acs.org Crystallographic and docking studies of these inhibitors within the SIRT3 active site showed the this compound core binding in a cleft between the large Rossmann fold and the small zinc-binding domain. acs.org A critical interaction observed was the π-stacking between the aromatic core of the ligand and the phenyl ring of a phenylalanine residue (Phe157). acs.org Furthermore, the pyrimidine (B1678525) nitrogen at position N1 was predicted to form a hydrogen bond with the backbone of Phe157, contributing to the inhibitory activity. acs.org

In another study, this compound derivatives were designed as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3). acs.org Molecular docking helped to rationalize the structure-activity relationship (SAR) and identify a lead compound, which demonstrated excellent potency against both FAK and resistant FLT3 mutants. acs.org Similarly, derivatives have been modeled as inhibitors for Janus Kinase 1 (JAK1), with docking simulations guiding the synthesis of compounds with high selectivity and enhanced anti-proliferative activities in non-small cell lung cancer (NSCLC) cells. nih.gov

The versatility of the this compound scaffold is further highlighted by its computational evaluation against other significant cancer targets. Docking simulations have predicted favorable binding interactions with Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.combohrium.comtandfonline.com In the case of VEGFR-2, molecular dynamics simulations over 100 nanoseconds confirmed the structural and energetic stability of the predicted ligand-receptor complex. bohrium.comnih.gov

Table 1: Examples of this compound Derivatives and Their Studied Protein Targets via Molecular Docking
This compound Derivative TypeProtein Target(s)Key Predicted InteractionsReference
This compound-6-carboxamidesSIRT1, SIRT2, SIRT3π-stacking with Phe157, H-bond with Phe157 backbone acs.org
General Thieno[3,2-d]pyrimidinesFAK, FLT3Binding to kinase active site acs.org
General Thieno[3,2-d]pyrimidinesJAK1Selective binding over JAK2 and JAK3 nih.gov
Thieno[3,2-d]pyrimidin-4(3H)-onesEGFR, PI3KBinding to kinase active site mdpi.com
General Thieno[3,2-d]pyrimidinesVEGFR-2Stable complex formation, H-bonds, hydrophobic interactions bohrium.comtandfonline.com

Molecular docking is instrumental in elucidating the potential mechanism of action for novel compounds. By identifying the specific binding site on a target protein, these simulations can suggest how a compound exerts its biological effect. For many this compound derivatives, docking studies have shown them binding to the ATP-binding pocket of various kinases. acs.orgnih.govmdpi.com This strongly indicates a mechanism of action involving competitive inhibition of the kinase's activity, thereby blocking downstream signaling pathways essential for cell proliferation and survival.

The study on SIRT3 inhibitors, for example, confirmed that the this compound-6-carboxamide scaffold was a critical core for the chemotype's inhibitory function, occupying the nicotinamide (B372718) C-pocket and the substrate channel. acs.org This detailed binding information provides a clear hypothesis for the compound's mechanism of action, which can then be validated through biochemical and cellular assays.

Ligand-Target Interactions and Binding Affinity Predictions

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. These calculations are used to analyze electronic structure and predict molecular reactivity, offering a theoretical rationale for observed chemical behavior and biological activity.

Analysis of the electronic structure of this compound derivatives often involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key descriptors of molecular stability and reactivity.

Studies have utilized DFT calculations to determine these frontier orbital energies for newly synthesized this compound compounds. tandfonline.com A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For instance, DFT studies on certain derivatives provided optimized geometry, charge distribution, and maps of the electrostatic potential (ESP). bohrium.comnih.gov The ESP map is particularly useful as it visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. Ab initio quantum-chemical calculations have also been used to reproduce the absorption and emission properties of fluorescent benzo acs.orgacs.orgThis compound derivatives, linking the electronic structure to their photophysical characteristics. beilstein-journals.orgnih.gov

Quantum chemical calculations can predict the reactivity of different atoms within the this compound scaffold. By calculating atomic charges using methods like the Merz-Singh-Kollman scheme, researchers can predict the most likely sites for nucleophilic or electrophilic attack. niif.hu This information is valuable for planning chemical syntheses and understanding metabolic pathways. For example, calculations have been used to demonstrate that the nucleophilicity of an amino group and the electrophilicity of a carbonyl group in a this compound precursor could predict its reactivity in subsequent synthetic steps. niif.hu The insights from FMO and ESP analyses also contribute to reactivity predictions, guiding the modification of the scaffold to enhance interactions with biological targets. bohrium.comnih.gov

Electronic Structure Analysis

In Silico Screening and Drug-Likeness Analysis

In silico screening involves the computational evaluation of large libraries of compounds to identify those with a high probability of possessing desired biological activities and favorable pharmacological properties. This approach, combined with drug-likeness analysis, helps prioritize candidates for synthesis and experimental testing.

Numerous studies have employed in silico methods to assess the potential of this compound derivatives as drug candidates. semanticscholar.orgmdpi.com These evaluations often involve predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Pharmacokinetic assessments have indicated that many investigated this compound compounds are "drug-like" molecules with promising bioavailability. semanticscholar.orgbohrium.com

A key component of this analysis is the evaluation against established criteria like Lipinski's Rule of Five. One study on a thienopyrimidine derivative reported a positive drug-likeness score of 0.57 and confirmed no violations of Lipinski's rule, suggesting good potential for oral bioavailability. mdpi.com In silico ADMET (ADME and Toxicity) studies are now a standard part of the computational workflow, providing crucial predictions on a compound's likely behavior in vivo. bohrium.comnih.govmdpi.com For example, a series of piperidine-substituted thieno[3,2-d]pyrimidines designed as HIV-1 inhibitors were shown to have favorable, drug-like pharmacokinetic and safety properties in computational models before being confirmed in rats. acs.org

Table 2: In Silico Drug-Likeness and ADME Predictions for this compound Derivatives
Derivative SeriesIn Silico Analysis PerformedKey FindingsReference
Cyclohexylthieno[2,3-d]pyrimidinesPharmacokinetic assessment, Drug-likenessConsidered "drug-like" with promising bioavailability. semanticscholar.org
Thieno[2,3-d]pyrimidine (B153573) intermediateDrug-likeness score, Lipinski's rule, BBB score, Oral bioavailabilityPositive drug-likeness score (0.57), no Lipinski violations, good permeability and GI absorption. mdpi.com
Piperidine-substituted thieno[3,2-d]pyrimidinesPharmacokinetic and safety propertiesFavorable drug-like properties predicted. acs.org
General thieno[2,3-c]pyridinesDrug-likeness predictions, ADME propertiesSeveral compounds possessed drug-like features for further development. mdpi.com
General thieno[2,3-d]pyrimidinesComputational ADMET studiesAssessed drug development potential. bohrium.comnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques that have been instrumental in the discovery and development of novel this compound derivatives with therapeutic potential. These in silico methods accelerate the drug discovery process by identifying essential structural features required for biological activity and by screening large compound libraries to find promising new drug candidates.

Pharmacophore models represent the key steric and electronic features of a molecule that are necessary to interact with a specific biological target. These models are typically generated based on a set of known active compounds. Once a pharmacophore model is established and validated, it can be used as a 3D query to search virtual compound databases for molecules that match the defined features. This virtual screening process can efficiently filter vast chemical spaces to identify a smaller, more manageable set of compounds for further experimental testing.

Detailed Research Findings

Researchers have successfully applied pharmacophore modeling and virtual screening to identify this compound derivatives targeting a range of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

One study focused on the development of inhibitors for Sirtuin 2 (SIRT2), a deacetylase enzyme involved in neurodegenerative diseases. ingentaconnect.com A pharmacophore model was generated based on a series of this compound-6-carboxamide derivatives. ingentaconnect.com The resulting model, designated AADDH, comprised two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic feature, highlighting these as crucial for binding to the SIRT2 enzyme. ingentaconnect.com This model demonstrated strong statistical significance, providing a robust tool for identifying new SIRT2 inhibitors. ingentaconnect.comresearchgate.net

In the context of Parkinson's disease, pharmacophore modeling was employed to understand the structural requirements for the antagonist activity of 4-arylthis compound derivatives against adenosine (B11128) A1 and A2A receptors. worldscientific.comresearchgate.net The generated pharmacophore model identified a hydrogen bond donor, an aromatic ring, and hydrophobic groups as key structural features for activity. worldscientific.com This model, coupled with QSAR studies, provided valuable insights for designing more potent antagonists. worldscientific.comresearchgate.net

For the discovery of anticancer agents, pharmacophore models have been developed for various targets. For instance, a five-point pharmacophore hypothesis, AAHRR192, was created for thieno[3,2-b]pyrimidine analogs as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. innovareacademics.ininnovareacademics.in This model, consisting of two hydrogen bond acceptors, one hydrophobic group, and two aromatic rings, was used to build a 3D-QSAR model that could predict the inhibitory activity of new compounds. innovareacademics.ininnovareacademics.in

Virtual screening has also been a fruitful strategy. In one instance, a combinatorial virtual screening approach led to the discovery of novel thieno[2,3-d]pyrimidine analogs as KRAS G12D inhibitors, which showed potent antiproliferative activity in cancer cell lines. researchgate.netnih.gov Similarly, molecular docking studies, a form of structure-based virtual screening, were used to screen urea (B33335) and thiourea (B124793) bearing thieno[3,2-d]pyrimidines against the active site of the PI3K enzyme, leading to the identification of potent anticancer agents. bohrium.com

Furthermore, a new series of this compound derivatives bearing quinolin-2(1H)-ones were designed and synthesized as potential third-generation EGFR-TKIs. nih.gov Computational molecular docking helped to rationalize the selective inhibition of the mutant EGFR. nih.gov Another study identified this compound and heterocyclic fused pyrimidines as potent tubulin inhibitors, with X-ray crystallography confirming their binding at the colchicine-binding site. nih.gov

The following tables summarize the key findings from various pharmacophore modeling and virtual screening studies on this compound derivatives.

Table 1: Pharmacophore Models for this compound Derivatives

Model ID Target Key Pharmacophoric Features Statistical Significance Reference
AADDH.7073 Sirtuin 2 (SIRT-2) 2 Hydrogen Bond Acceptors, 2 Hydrogen Bond Donors, 1 Hydrophobic Feature r²= 0.9604, Q²= 0.9515, F= 137.5 ingentaconnect.comresearchgate.net
Not Specified Adenosine A1/A2A Receptors Hydrogen Bond Donor, Aromatic Ring, Hydrophobic Groups A1: r²pred = 0.961, q² = 0.912; A2a: r²pred = 0.914, q² = 0.781 worldscientific.comresearchgate.net
AAHRR192 VEGFR-2 2 Hydrogen Bond Acceptors, 1 Hydrophobic Group, 2 Aromatic Rings R² = 0.9429, F = 78.5, Q² = 0.7873 innovareacademics.ininnovareacademics.in

Table 2: Virtual Screening of this compound Derivatives

Target Screening Method Key Findings Identified Compounds/Derivatives Reference
KRAS G12D Combinatorial Virtual Screening Identified novel thieno[2,3-d]pyrimidine analogs with potent antiproliferative activity. Compound KD-8 showed an average IC50 of 2.1μM against three KRAS G12D-mutated cells. researchgate.netnih.gov
PI3Kα Molecular Docking Screened urea and thiourea bearing thieno[3,2-d]pyrimidines, identifying potent inhibitors. Compound 7f showed potent PI3Kα inhibitory activity with an IC50 value of 1.26 μM. bohrium.com
Sirtuins (SIRT1, SIRT2, SIRT3) Encoded Library Technology (ELT) Identified pan-inhibitors with nanomolar potency. Compound 11c: IC50 = 3.6, 2.7, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. acs.orgacs.org
EGFR L858R/T790M Molecular Docking Supported the selective inhibition of designed this compound derivatives. Compounds 6l and 6o showed selective inhibition of EGFR L858R/T790M. nih.gov
Tubulin X-ray crystallography-guided design Developed potent antiproliferative agents targeting the colchicine-binding site. Compounds 13 and 25d exhibited IC50 values around 1 nM. nih.gov
Aromatase (ARO) & EGFR Molecular Docking Supported the in vitro results of newly synthesized thienotriazolopyrimidines and this compound derivatives as anti-breast cancer agents. Compounds 11b and 9d were identified as promising EGFR and ARO inhibitors, respectively. nih.gov

Preclinical and Clinical Development of Thieno 3,2 D Pyrimidine Derivatives

In Vitro Biological Evaluation Methodologies

The initial stages of drug discovery for thieno[3,2-d]pyrimidine derivatives heavily rely on a battery of in vitro assays to determine their biological effects at a cellular and molecular level. These assays are crucial for identifying lead compounds and understanding their mechanism of action.

Cell Viability Assays (e.g., MTT test)

A fundamental step in evaluating the potential of this compound derivatives as anticancer agents is to assess their impact on cancer cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. mdpi.comresearchgate.net This test measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Numerous studies have utilized the MTT assay to screen novel this compound derivatives against various human cancer cell lines. wiley.comnih.gov For instance, a series of newly synthesized derivatives were evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with many compounds showing considerable activity. nih.gov In another study, halogenated thieno[3,2-d]pyrimidines, particularly dichloro compounds, demonstrated significant antiproliferative activity against three different cancer cell lines, as determined by cell counting and confirmed with MTT assays in L1210 leukemia cells. nih.gov

The results from these assays are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. For example, one study identified compound 12e as a promising antitumor agent with IC50 values of 0.55 µM, 0.95 µM, and 1.68 µM against SU-DHL-6, WSU-DLCL-2, and K562 cancer cell lines, respectively. rsc.org Similarly, compound 12 showed potent antiproliferative activities on A431, NCI-H1975, Ramos, and SNU-16 cell lines with IC50 values of 1.4 µM, 1.2 µM, 0.6 µM, and 2.6 µM, respectively. mdpi.com Another derivative, compound 36 , exhibited IC50 values of 0.057 µM, 0.039 µM, 0.25 µM, and 0.23 µM against H460, HT-29, MKN-45, and MDA-MB-231 cell lines. researchgate.net

CompoundCell LineIC50 (µM)Reference
12e SU-DHL-60.55 rsc.org
WSU-DLCL-20.95 rsc.org
K5621.68 rsc.org
12 A4311.4 mdpi.com
NCI-H19751.2 mdpi.com
Ramos0.6 mdpi.com
SNU-162.6 mdpi.com
36 H4600.057 researchgate.net
HT-290.039 researchgate.net
MKN-450.25 researchgate.net
MDA-MB-2310.23 researchgate.net

Enzyme Inhibition Assays

Many this compound derivatives exert their therapeutic effects by inhibiting specific enzymes that are critical for disease progression. Enzyme inhibition assays are therefore essential to characterize the potency and selectivity of these compounds.

A significant number of this compound derivatives have been developed as kinase inhibitors. wiley.com For example, pictilisib (B1683980) (GDC-0941) is a potent inhibitor of phosphoinositide 3-kinases (PI3K), particularly the alpha isoform, with an IC50 of 3 nM. wiley.comresearchgate.net Several research groups have designed and synthesized novel this compound derivatives as PI3K inhibitors, with some also showing dual inhibition of mTOR. nih.govnih.gov Compound 18b , for instance, demonstrated potent in vitro activity with a PI3Kα IC50 of 0.46 nM and an mTOR IC50 of 12 nM. nih.gov

Other targeted enzymes include cyclin-dependent kinase 7 (CDK7), Bruton's tyrosine kinase (BTK), and Janus Kinase 1 (JAK1). nih.govnih.govrsc.org A this compound-based CDK7 inhibitor, compound 20 , emerged as a lead candidate due to its potent inhibitory activity. nih.gov In the realm of BTK inhibitors, compound 8 was identified as a novel and potent inhibitor with an IC50 value of 29.9 nM. rsc.org For JAK1, compound 46 showed a 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 µM) compared to a reference compound. nih.gov

This compound derivatives have also been evaluated as inhibitors of other enzymes like phosphodiesterase type 4 (PDE4), sirtuins (SIRT1, SIRT2, and SIRT3), and HIV-1 non-nucleoside reverse transcriptase (NNRT). acs.orgnih.govacs.org

CompoundTarget EnzymeIC50Reference
Pictilisib (GDC-0941)PI3Kα3 nM wiley.comresearchgate.net
18b PI3Kα0.46 nM nih.gov
mTOR12 nM nih.gov
8 BTK29.9 nM rsc.org
46 JAK10.022 µM nih.gov
27 HIV-1 RT (WT)- acs.orgnih.gov

Receptor Binding Studies (e.g., [3H]rolipram displacement)

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. For this compound derivatives targeting G protein-coupled receptors or other cell surface receptors, these studies are crucial.

In the context of PDE4 inhibitors, the ability of compounds to displace [3H]rolipram from its high-affinity binding site is often evaluated. nih.govacs.org A study on new thieno[3,2-d]pyrimidines as selective PDE4 inhibitors assessed a selected group of compounds for their ability to displace [3H]rolipram. nih.gov One compound, 33 , showed an interesting profile with a significant improvement in the PDE4/[3H]rolipram ratio compared to reference drugs. nih.gov

In Vivo Efficacy Studies

Following promising in vitro results, the evaluation of this compound derivatives moves to in vivo models to assess their efficacy in a living organism. These studies are typically conducted in animal models of human diseases, such as xenograft models for cancer.

For example, a this compound derivative, compound 26 , was shown to be superior to a reference compound in reducing tumor burden in an MDA-MB-231 xenograft mouse model. acs.orgbktimes.net It also caused tumor regression in an MV4-11 xenograft mouse model, suggesting its potential against acute myeloid leukemia. bktimes.net In another study, a phosphate (B84403) prodrug of a pyridone-containing EZH2 inhibitor demonstrated impressive in vivo tumor growth inhibition in a diffuse large B-cell lymphoma Karpas-422 cell line-derived xenograft model. bohrium.com Thienopyrimidine derivatives have shown antitumor efficacy in xenografted mouse models without causing significant body weight loss, indicating a favorable preliminary safety profile. bohrium.com

Pharmacokinetic and Pharmacodynamic Characterization

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate is critical for its development. Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes what the drug does to the body.

Studies on this compound derivatives have investigated their PK profiles. For instance, a novel CDK7 inhibitor, compound 20 , demonstrated favorable oral bioavailability and desirable PK properties. nih.gov Similarly, compound 27 , an HIV-1 NNRTI, showed favorable, drug-like pharmacokinetic properties in rats. acs.orgnih.gov Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are also frequently performed to predict the PK and toxicity profiles of new this compound derivatives. mdpi.combohrium.com

Toxicity and Safety Profiles

Assessing the toxicity and safety of new chemical entities is a non-negotiable aspect of preclinical development. These studies aim to identify potential adverse effects and determine a safe dose range for further studies.

Initial toxicity assessments are often done in vitro. For example, the toxicity of this compound derivatives can be evaluated against normal cell lines, such as HEK293T cells, to determine their selectivity for cancer cells. rsc.org Compound 12e showed low toxicity against HEK-293T cells with a CC50 (50% cytotoxic concentration) of 15.09 µM. rsc.org Another study investigated the cytotoxicity of highly effective derivatives against the human skin normal cell line (BJ-1) to assess their safety profiles. mdpi.com

In vivo toxicity studies in animals are then conducted to observe the systemic effects of the compound. These studies help to identify any organ-specific toxicities and to establish a preliminary safety profile. Thienopyrimidine derivatives have been reported to have good safety profiles in xenografted mouse models. bohrium.com Compound 27 also demonstrated favorable safety properties in rats in vivo. acs.orgnih.gov

Clinical Trials and Marketed Thienopyrimidine-Based Drugs

The therapeutic potential of this compound derivatives is underscored by the number of compounds that have entered clinical trials and, in some cases, received regulatory approval. These molecules have shown promise in treating a range of diseases, particularly cancers and autoimmune disorders.

Examples of this compound-Containing Drug Candidates

Several this compound-based compounds have emerged as significant drug candidates, with a few notable examples being Brepocitinib, Olmutinib, and GDC-0941.

Brepocitinib

Brepocitinib is an oral, selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov Its mechanism of action involves the inhibition of pro-inflammatory cytokine signaling pathways, including those for IFN-α/β, IL-12, IL-23, and IFNγ, which are implicated in the pathogenesis of various autoimmune diseases. nih.gov Brepocitinib has been investigated in several clinical trials for a variety of immune-mediated conditions.

Currently, Brepocitinib is under evaluation in a large-scale, double-blind, placebo-controlled Phase 3 clinical trial known as the VALOR study (NCT05437263) for the treatment of dermatomyositis. nih.govclinicaltrials.govmayo.edu This study aims to assess the efficacy and safety of two different doses of the drug. clinicaltrials.gov Previously, Brepocitinib has demonstrated efficacy in Phase 2 clinical trials for plaque psoriasis, psoriatic arthritis, Crohn's disease, hidradenitis suppurativa, and ulcerative colitis. nih.gov In a Phase 2b dose-ranging study for active psoriatic arthritis, treatment with 30 mg and 60 mg daily doses of Brepocitinib resulted in significantly higher response rates compared to placebo at week 16. researchgate.net

Olmutinib

Olmutinib (also known as Olita™) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) based on the this compound scaffold. researchgate.net It was developed to target specific mutations in the EGFR gene that are common in non-small cell lung cancer (NSCLC). researchgate.net Olmutinib acts as an irreversible inhibitor, forming a covalent bond with the cysteine residue in the kinase domain of the EGFR. mdpi.com

In May 2016, Olmutinib was approved in South Korea for the treatment of patients with locally advanced or metastatic NSCLC who have the T790M mutation in the EGFR gene. researchgate.netnih.gov This approval was a significant milestone for this compound-based drugs. In December 2015, the U.S. Food and Drug Administration (FDA) granted Olmutinib breakthrough therapy designation for NSCLC. researchgate.net

GDC-0941 (Pictilisib)

GDC-0941, also known as Pictilisib, is a potent and selective, orally bioavailable inhibitor of class I phosphatidylinositol 3-kinases (PI3K). cellagentech.comfocusbiomolecules.comnih.gov The PI3K/Akt signaling pathway is frequently deregulated in various cancers, making it a key therapeutic target. nih.govaacrjournals.org GDC-0941 competitively inhibits the ATP-binding site of PI3K. aacrjournals.org

GDC-0941 has been evaluated in multiple Phase I and II clinical trials for the treatment of a range of advanced or metastatic solid tumors. cellagentech.com Preclinical studies have shown that it can induce a reversible G1 cell cycle arrest and, in some tumor cell lines, trigger apoptosis. aacrjournals.org To enhance its pharmacological properties, derivatives of GDC-0941, such as GNE-490 and GNE-493, have been developed and have entered Phase II clinical trials for breast cancer. wiley.com

Clinical Trial and Development Status of Key this compound Derivatives

Drug CandidateMechanism of ActionTherapeutic AreaHighest Development Stage
Brepocitinib TYK2/JAK1 Inhibitor nih.govAutoimmune Diseases (e.g., Dermatomyositis, Psoriatic Arthritis) nih.govPhase 3 nih.govclinicaltrials.gov
Olmutinib 3rd Gen. EGFR-TKI researchgate.netNon-Small Cell Lung Cancer (NSCLC) with T790M mutation researchgate.netMarketed (South Korea) researchgate.net
GDC-0941 (Pictilisib) Class I PI3K Inhibitor cellagentech.comfocusbiomolecules.comSolid Tumors cellagentech.comPhase 2 cellagentech.comwiley.com

Patent Landscape and Intellectual Property Analysis

The this compound scaffold has been the subject of significant patenting activity, reflecting its importance in medicinal chemistry and drug development. benthamdirect.comnih.gov This interest from pharmaceutical companies and research institutions has led to a broad intellectual property landscape covering various derivatives and their applications.

A review of the patent literature reveals that patents on thieno[3,2-d]pyrimidines cover a wide range of therapeutic areas, including their use as anti-cancer, anti-infectious, anticonvulsant, and anti-diabetic agents. benthamdirect.comnih.gov The patenting of these compounds is a crucial step in protecting the investment required for drug discovery and development, from initial synthesis to clinical trials.

The patent landscape for this compound derivatives is complex, with numerous patents claiming specific substitutions around the core scaffold to achieve desired biological activities and drug-like properties. For instance, patents exist for this compound derivatives as PI3K inhibitors. epo.org The discovery of GDC-0941 as a potent PI3K inhibitor for cancer treatment spurred further research and patent applications for related compounds. nih.gov

The development of second and third-generation inhibitors, such as in the case of EGFR inhibitors like Olmutinib, also contributes to the evolving patent landscape. nih.gov As lead compounds are optimized to improve efficacy, selectivity, and pharmacokinetic profiles, new patents are filed to protect these novel chemical entities. This is exemplified by the development of derivatives of GDC-0941 to improve upon the original molecule. wiley.com

Future Directions and Emerging Research Avenues

Development of Novel Thieno[3,2-d]pyrimidine Scaffolds

The exploration of new this compound frameworks is a cornerstone of advancing their therapeutic utility. Researchers are moving beyond simple substitutions to create fundamentally new molecular architectures with enhanced potency, selectivity, and improved physicochemical properties.

Key strategies in this area include:

Bioisosteric Replacement: This strategy involves replacing parts of a known active molecule with other chemical groups that retain similar biological activity but may improve other properties. For instance, a sulfonylphenyl this compound scaffold was developed through a bioisosteric replacement approach to create novel G-protein-coupled receptor 119 (GPR119) agonists for potential use in type II diabetes. researchgate.netresearchgate.net Similarly, the this compound core itself has been used as a bioisostere to replace other heterocyclic systems, like quinoline, to alter molecular geometry and improve antimalarial activity. benthamdirect.com

Positional and Substitutional Diversification: A significant area of research involves exploring substitutions at less common positions of the this compound ring. While 2,4-disubstituted derivatives are prevalent, studies on 4,6-substituted and 2,7-disubstituted scaffolds have yielded highly selective inhibitors for targets like Bruton's tyrosine kinase (BTK) and Focal Adhesion Kinase (FAK). medscape.commdpi.com The synthesis of these novel scaffolds often requires multi-step reactions, including sequential aromatic nucleophilic substitution (SNAr) and Suzuki coupling reactions. nih.gov

Conformational Constraint and Fused Systems: To enhance binding affinity and selectivity, chemists are developing conformationally restricted analogues. This can be achieved by "freezing" the conformation of flexible side chains through cyclization, leading to more rigid structures. researchgate.net Another approach is the synthesis of novel fused tetracyclic thieno[3,2-d]pyrimidinones, which create complex, three-dimensional structures that can interact with biological targets in unique ways. mdpi.com

Scaffold Development StrategyExample Scaffold TypeTherapeutic Target/ApplicationReference
Bioisosteric ReplacementSulfonylphenyl this compoundGPR119 Agonist (Type II Diabetes) researchgate.net, researchgate.net
Positional Diversification4,6-disubstituted this compoundBTK Inhibitor (Autoimmune Disorders) medscape.com
Positional Diversification2,7-disubstituted this compoundFAK Inhibitor (Cancer) mdpi.com
Fused SystemsTetracyclic thieno[3,2-d]pyrimidinonesAnticancer Agents mdpi.com
Conformational ConstraintThieno[3,2-d]pyrimidin-4-one locked conformers17β-HSD2 Inhibitors researchgate.net

Targeting Underexplored Biological Pathways

While much research has focused on well-established oncology targets like EGFR and PI3K, the this compound scaffold is increasingly being used to explore novel and underexplored biological pathways for a wide range of diseases. This expansion into new therapeutic areas highlights the chemical tractability and versatility of the core structure.

Promising new targets include:

Metabolic and Inflammatory Diseases: Researchers have identified derivatives that act as potent inhibitors of phosphodiesterases like PDE4 and PDE7, which are targets for inflammatory conditions. nih.govnih.gov Others have developed agonists for GPR119 and inhibitors for diacylglycerol acyltransferase 1 (DGAT-1), both of which are key targets in the treatment of type 2 diabetes and obesity. researchgate.netnih.gov

Sirtuin Modulation: A novel class of this compound-6-carboxamides was discovered to be potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. ijper.org These NAD+ dependent deacetylases are considered critical targets for a host of metabolic, inflammatory, oncologic, and neurodegenerative disorders. ijper.org

Novel Kinase Targets: Beyond mainstream cancer kinases, thieno[3,2-d]pyrimidines are being developed as inhibitors for less conventional targets. These include dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3) for highly invasive cancers and acute myeloid leukemia (AML), as well as inhibitors of Janus Kinase 1 (JAK1) and Cyclin-dependent kinase 7 (CDK7). scispace.com

Infectious Diseases: The scaffold is also showing promise in combating infectious diseases. Derivatives have been identified that display dual-stage antiplasmodial activity against both the liver and blood stages of the Plasmodium parasite, offering a potential new strategy for malaria treatment.

Underexplored TargetPotential Therapeutic AreaThis compound Derivative TypeReference
SIRT1, SIRT2, SIRT3Metabolic, Neurodegenerative, CancerThis compound-6-carboxamides ijper.org
GPR119Type II DiabetesSulfonylphenyl thieno[3,2-d]pyrimidines researchgate.net
DGAT-1Obesity, Type 2 Diabetescis-Isomer 17a nih.gov
FAK / FLT3 (dual)Invasive Cancer, Acute Myeloid Leukemia2,7-disubstituted thieno[3,2-d]pyrimidines scispace.com,
PDE7Inflammatory Diseases2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-ones nih.gov
h-NTPDasesThrombosis, Inflammation, CancerN-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine nih.gov
Plasmodium parasiteMalaria4-substituted thieno[3,2-d]pyrimidines

Combinatorial Chemistry and High-Throughput Screening in this compound Discovery

To accelerate the discovery of new bioactive compounds, researchers are increasingly turning to combinatorial chemistry and high-throughput screening (HTS). These technologies allow for the rapid synthesis and evaluation of vast libraries of this compound derivatives, significantly speeding up the identification of "hit" compounds.

A key development in this area is the use of solid-phase synthesis, where the this compound core is built step-by-step on a solid resin support. This allows for the systematic introduction of diverse chemical groups at various positions, leading to the creation of large, focused compound libraries.

One of the most powerful HTS methods applied to this scaffold is Encoded Library Technology (ELT). In this approach, each molecule in a massive library is tagged with a unique DNA barcode. The entire library is then exposed to a biological target of interest. Molecules that bind to the target can be isolated and identified by sequencing their DNA barcodes. This technique was successfully used to identify a novel class of this compound-6-carboxamide inhibitors of SIRT3 from a library containing billions of compounds. ijper.org

Application of Artificial Intelligence and Machine Learning in Drug Design

Computational tools are becoming indispensable in the design and optimization of this compound-based drugs. While established methods like molecular docking and molecular dynamics (MD) simulations are widely used, the field is rapidly advancing toward the integration of artificial intelligence (AI) and machine learning (ML).

Currently, molecular docking is routinely used to predict how a designed this compound derivative will bind to its target protein. mdpi.com This helps researchers understand structure-activity relationships (SAR) and prioritize which compounds to synthesize. For example, docking studies were crucial in confirming the selective binding of certain derivatives to the mutant EGFR kinase domain and in rationalizing the inhibitory activity of novel FAK inhibitors. mdpi.com

The future lies in using AI and ML to go beyond simple docking. These advanced computational models can be trained on existing data from HTS campaigns and previous SAR studies. The resulting algorithms will be able to:

Predict the biological activity of virtual compounds before they are ever synthesized.

Optimize multiple parameters simultaneously (e.g., potency, selectivity, and low toxicity).

Design entirely new (de novo) this compound scaffolds tailored to a specific target.

Personalized Medicine Approaches with this compound Derivatives

The era of "one-size-fits-all" medicine is giving way to personalized approaches, where treatments are tailored to the specific genetic and molecular profile of a patient's disease. This compound derivatives are at the forefront of this revolution, particularly in oncology.

A major focus is the development of inhibitors that target specific mutations known to drive cancer growth and resistance to existing therapies. Notable examples include:

Targeting EGFR Mutations: Researchers have specifically designed this compound derivatives to inhibit the EGFRL858R/T790M double mutant, which confers resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Compounds were developed that showed high selectivity for the mutant EGFR over the wild-type (non-mutated) form, a critical feature for minimizing side effects.

Overcoming FLT3 Mutant Resistance: In acute myeloid leukemia (AML), mutations in the FLT3 kinase are common. This compound-based compounds have been identified that potently inhibit not only the common FLT3 mutants but also highly resistant variants like the F691L mutation, offering a potential therapy for relapsed patients. scispace.com

Inhibiting Other Oncogenic Drivers: Derivatives targeting other specific cancer drivers, such as mutated EZH2 in certain lymphomas, are also under development. The activity of these compounds is often evaluated against specific cancer cell lines known to harbor these mutations, such as the SU-DHL-6 lymphoma line.

This research direction moves the application of thieno[3,2-d]pyrimidines from broad-spectrum cytotoxic agents to precision medicines that target the unique vulnerabilities of an individual's cancer.

Nanotechnology-Based Drug Delivery Systems for this compound Compounds

Many promising drug candidates, including some this compound derivatives, face challenges with poor water solubility and limited oral bioavailability, which can hinder their clinical development. Nanotechnology offers a powerful solution to overcome these hurdles. By encapsulating the active compound within a nanoparticle, its delivery and performance can be dramatically improved.

Recent research has demonstrated the successful formulation of thienopyrimidine derivatives into various nanocarriers:

Starch Nanoparticles (SNPs): A newly synthesized this compound derivative with anti-pancreatic cancer activity was loaded onto starch-based nanoparticles. nih.govscispace.com This formulation significantly enhanced the compound's water solubility and, in animal studies, improved its oral bioavailability. nih.govscispace.com The SNPs were biodegradable, stable, and showed a high entrapment efficiency of the drug. nih.govscispace.com

Solid Lipid Nanoparticles (SLNs): In another study, thienopyrimidine compounds were encapsulated in solid lipid nanoparticles using a microemulsion technique. This method produced nanoparticles in a desirable size range with high drug entrapment. The SLN formulation provided a prolonged, controlled release of the compound over 24 hours, which could help in maintaining therapeutic drug levels in the body.

These nanotechnology-based systems can not only improve solubility and bioavailability but also potentially enable targeted delivery to specific tissues, such as tumors, further enhancing efficacy while reducing systemic side effects. The application of nano-delivery systems is an emerging and critical field for translating potent this compound compounds into viable medicines.

Q & A

Basic: What are optimal synthetic routes for preparing thieno[3,2-d]pyrimidine derivatives?

Answer:
this compound derivatives are synthesized via cyclization of precursor molecules under controlled conditions. For example:

  • Formic acid-mediated cyclization : Heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones (e.g., compounds 2a-k ) with high regioselectivity .
  • β-keto amide cyclization : Reacting thiophene carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene forms β-keto amides, which are cyclized using pyrrolidine and CaCl₂ to produce thienopyrimidine-2,4-diones (e.g., 4a-d ) .
  • Reductive amination : Sodium cyanoborohydride at pH 6 facilitates the synthesis of 6-arylaminomethyl derivatives (e.g., 3a-d ) from aldehyde intermediates .

Advanced: How can structure-activity relationships (SAR) guide the design of kinase inhibitors based on this compound scaffolds?

Answer:
Key SAR insights for kinase inhibition include:

  • Substituent positioning : C-7 substituents (e.g., chlorophenyl groups) enhance binding to ATP pockets in kinases like ATR (ataxia telangiectasia and Rad3-related kinase) and mTOR .
  • Heterocyclic fusion : this compound fused with purine or pyrrolopyrimidine improves selectivity for mTORC1/2 inhibition, with fluoromethyl groups at C-6 increasing hydrophobic interactions .
  • Biological assays : In vitro kinase inhibition assays (IC₅₀ values) and cellular proliferation tests (e.g., MDA-MB-435 cells) validate substituent effects on potency .

Basic: What analytical methods are critical for characterizing this compound derivatives?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms regiochemistry (e.g., δ 8.2–8.4 ppm for pyrimidine protons) and distinguishes thieno[3,2-d] from thieno[2,3-d] isomers .
    • IR : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in pyrimidinones) .
  • Elemental analysis : Validates purity (e.g., C, H, N content within ±0.4% of theoretical values) .
  • X-ray crystallography : Resolves planar conformations of the fused ring system (r.m.s. deviation <0.02 Å) .

Advanced: How can resistance mechanisms inform the development of this compound-based antivirals?

Answer:

  • HIV-1 mutant targeting : Derivatives with 4-benzylamino substituents show activity against mutant strains (e.g., K103N, Y181C) by maintaining hydrogen bonding with conserved residues in reverse transcriptase .
  • Combination therapy : Pairing thieno[3,2-d]pyrimidines with protease inhibitors (e.g., ritonavir) reduces viral replication in resistant strains through synergistic mechanisms .

Basic: How are this compound derivatives screened for antimicrobial activity?

Answer:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Targeted inhibition : Dihydrofolate reductase (DHFR) assays measure IC₅₀ values to identify compounds disrupting folate metabolism (e.g., 4g with IC₅₀ = 0.12 μM) .

Advanced: What in vivo models validate the pharmacokinetics of this compound therapeutics?

Answer:

  • Xenograft models : Compounds like mTOR inhibitors (e.g., 15i ) reduce tumor volume in mice bearing MDA-MB-468 breast cancer cells (40–60% inhibition at 10 mg/kg) .
  • Pharmacodynamic markers : Blood/tissue samples analyzed via LC-MS/MS quantify drug exposure, while Western blotting assesses target modulation (e.g., p-S6K suppression for mTOR inhibitors) .

Basic: How do reaction conditions influence cyclization efficiency in this compound synthesis?

Answer:

  • Solvent effects : Xylene facilitates β-keto amide formation at 140°C, while toluene with CaCl₂ accelerates cyclodehydration .
  • Catalysts : Pyrrolidine acts as a base in cyclization, improving yields (70–87%) compared to non-catalytic methods .

Advanced: What computational tools aid in optimizing this compound binding to kinase targets?

Answer:

  • Docking studies : Molecular modeling (e.g., Glide, AutoDock) predicts binding poses in FAK (focal adhesion kinase) and ATR active sites, prioritizing C-7 aryl substituents for π-π stacking .
  • MD simulations : Assess stability of protein-ligand complexes (e.g., RMSD <2.0 Å over 100 ns for FAK inhibitors) .

Basic: What substituents enhance the solubility of this compound derivatives?

Answer:

  • Polar groups : Methoxy (-OMe) or hydroxymethyl (-CH₂OH) at C-4/C-6 improve aqueous solubility (e.g., 5 with logP = 1.2 vs. parent compound logP = 2.8) .
  • Prodrug strategies : Esterification of carboxylic acids (e.g., 4g as a diethyl ester) enhances bioavailability .

Advanced: How can metabolic stability be improved in this compound drug candidates?

Answer:

  • Deuterium incorporation : Replacing labile C-H bonds with C-D at metabolically vulnerable positions (e.g., benzylic sites) reduces CYP450-mediated clearance .
  • Hepatic microsome assays : Measure half-life (t₁/₂) in human liver microsomes to guide structural refinements (e.g., fluorination increases t₁/₂ from 15 to 45 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-d]pyrimidine
Reactant of Route 2
Thieno[3,2-d]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。